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Cat. No.: B3034442

An In-depth Technical Guide to AAL Toxin TC2 for Researchers, Scientists, and Drug
Development Professionals

Introduction

AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp.
lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These
toxins are structurally related to sphingoid bases and exert their toxicity by disrupting
sphingolipid metabolism. This guide focuses on AAL Toxin TC2, one of the regioisomers of
AAL Toxin TC, providing a comprehensive overview of its chemical structure, mechanism of
action, and relevant experimental protocols.

Chemical Structure of AAL Toxin TC2

AAL toxins are comprised of a long-chain amino alcohol backbone esterified to a tricarballylic
acid moiety. The different classes of AAL toxins (TA, TB, TC, TD, and TE) are distinguished by
the hydroxylation pattern of their amino alcohol backbone. Each of these classes consists of
two regioisomers, designated as 1 and 2, which differ in the position of the tricarballylic acid
esterification, either at the C13 or C14 hydroxyl group.

AAL Toxin TC is characterized by the absence of hydroxyl groups at the C4 and C5 positions of
the amino alcohol backbone, unlike AAL Toxin TA.[1] The molecular formula for AAL Toxin TC is
C25H47NO8, with a molecular weight of 489.6 g/mol .[2]
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The precise structure of AAL Toxin TC2 is defined by the esterification of the tricarballylic acid
at the C14 hydroxyl group of the 1-amino-11,15-dimethylheptadeca-2,13,14-pentol backbone.

Chemical Structure of AAL Toxin TC Isomers

Caption: Figure 1: Regioisomers of AAL Toxin TC.

Mechanism of Action

The primary molecular target of AAL toxins is ceramide synthase (sphinganine N-
acyltransferase), a key enzyme in the de novo biosynthesis of sphingolipids.[3][4] AAL toxins,
being structural analogs of sphinganine, act as competitive inhibitors of this enzyme.[5]

The inhibition of ceramide synthase leads to two major downstream consequences:

» Depletion of complex sphingolipids: The production of ceramides and subsequently more
complex sphingolipids, which are essential components of cell membranes and signaling
molecules, is decreased.

o Accumulation of sphingoid bases: The substrates of ceramide synthase, primarily
sphinganine and phytosphingosine, accumulate within the cell.[1][6]

This disruption of sphingolipid homeostasis is a key event that triggers a cascade of cellular
responses, ultimately leading to programmed cell death (PCD), also known as apoptosis.[7][3]
Hallmarks of AAL toxin-induced PCD include DNA laddering, chromatin condensation, and the
formation of apoptotic-like bodies.[3]

Signaling Pathway

The disruption of sphingolipid metabolism by AAL Toxin TC2 initiates a signaling cascade that
culminates in programmed cell death. The accumulation of sphingoid bases is a critical trigger
in this pathway.

Caption: Figure 2: Signaling pathway of AAL Toxin TC2-induced cell death.

Quantitative Data
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Specific quantitative data for AAL Toxin TC2 is limited in the available literature. However,
comparative studies of the AAL toxin family provide insights into its relative biological activity.

Table 1: Comparative Toxicity of AAL Toxin Congeners in Tomato Leaflet Bioassay

Concentration for 25%

Toxin Congener Relative Toxicity .
Necrosis (ng/mL)
AAL Toxin TA Highest 10-50
AAL Toxin TB High Not specified
AAL Toxin TC Moderate > 50
AAL Toxin TD Low > 1000
AAL Toxin TE Lowest > 1000

Data synthesized from Caldas et al. (1994) and other sources.[9] The activity of AAL Toxin TC
was consistently lower than that of TA but higher than TD and TE.

Table 2: Effect of AAL Toxin Treatment on Sphingoid Base Accumulation in Tomato Leaflets

Sphinganine Level Phytosphingosine Level
Treatment ) .

(relative to control) (relative to control)
Control 1.0 1.0
AAL Toxin (0.2 uM) Marked Increase Marked Increase

Data from Zhang et al. (2011).[10] The study demonstrates a significant accumulation of free
sphingoid bases upon treatment with AAL toxin.

Experimental Protocols
Isolation and Purification of AAL Toxin TC

This protocol is a generalized method for the isolation of AAL toxins and can be adapted for the
purification of the TC isomers.
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Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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